An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route and a detailed analytical workflow for its complete characterization. The predicted properties and expected analytical outcomes are based on the known characteristics of structurally similar molecules and established principles of physical organic chemistry.
Introduction: The Significance of Physicochemical Profiling
In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, including solubility, acidity (pKa), and lipophilicity (logP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. This guide focuses on Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, a substituted nitroaromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. The strategic placement of the hydroxyl, methyl, and nitro groups on the benzoate scaffold suggests the potential for diverse biological activities, making a detailed characterization of its fundamental properties a critical first step in its evaluation.
Proposed Synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
The synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate can be approached through the nitration of a suitable precursor, Methyl 3-hydroxy-4-methylbenzoate. The reaction pathway is outlined below, with careful consideration given to controlling the regioselectivity of the nitration.
Caption: Proposed synthetic route for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.
Experimental Protocol: Synthesis and Purification
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Preparation of the Nitrating Mixture: In a flask maintained at 0-5°C using an ice bath, slowly add 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid with constant stirring.
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Nitration Reaction: Dissolve 2.0 g of Methyl 3-hydroxy-4-methylbenzoate in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0-5°C. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.
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Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
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Isolation of the Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
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Purification by Recrystallization: The crude product is then recrystallized from an ethanol/water mixture to yield the purified Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.
Causality Behind Experimental Choices:
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Low-Temperature Nitration: The nitration of substituted phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired isomers. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the ester group is deactivating and meta-directing. The 5-position is sterically accessible and electronically favored for nitration.
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Recrystallization: This purification technique is chosen for its effectiveness in removing isomeric impurities and any unreacted starting material, leading to a product with high purity suitable for analytical characterization.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. These values are estimated based on its chemical structure and by comparison with known data for similar molecules.
| Property | Predicted Value | Method of Prediction/Justification |
| Molecular Formula | C9H9NO5 | Based on chemical structure |
| Molecular Weight | 211.17 g/mol | Calculated from the molecular formula |
| Melting Point (°C) | 100 - 110 | Based on the melting point of the similar isomer, Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (103°C)[1]. |
| Boiling Point (°C) | ~330 | Estimated based on the boiling point of the isomer Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (332.8°C)[1]. |
| pKa (Phenolic Hydroxyl) | 6.5 - 7.5 | The electron-withdrawing nitro group will increase the acidity of the phenolic proton compared to a simple cresol. |
| logP | 1.5 - 2.5 | The presence of the polar hydroxyl and nitro groups will be balanced by the lipophilic methyl and ester groups. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone. | The polar functional groups will allow for some water solubility, but the aromatic ring and ester group will favor solubility in organic solvents[2]. |
Comprehensive Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and key physicochemical properties of the synthesized Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.
Caption: Analytical workflow for the characterization of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate.
Structural Confirmation
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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Expected Chemical Shifts (δ, ppm):
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~10.0-11.0 (s, 1H, Ar-OH): A broad singlet due to the acidic phenolic proton.
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~8.0-8.2 (d, 1H, Ar-H): A doublet for the aromatic proton ortho to the nitro group.
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~7.8-8.0 (d, 1H, Ar-H): A doublet for the aromatic proton ortho to the ester group.
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3.9-4.0 (s, 3H, -OCH₃): A singlet for the methyl ester protons.
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2.3-2.4 (s, 3H, Ar-CH₃): A singlet for the aromatic methyl protons.
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¹³C NMR (100 MHz, CDCl₃):
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Expected Chemical Shifts (δ, ppm):
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~165 (C=O): Carbonyl carbon of the ester.
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~150-155 (C-OH): Aromatic carbon attached to the hydroxyl group.
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~140-145 (C-NO₂): Aromatic carbon attached to the nitro group.
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~130-135 (C-CH₃): Aromatic carbon attached to the methyl group.
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~120-130 (Ar-C): Other aromatic carbons.
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~53 (-OCH₃): Methyl carbon of the ester.
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~15-20 (Ar-CH₃): Aromatic methyl carbon.
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4.1.2. Mass Spectrometry (MS)
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Technique: Electrospray Ionization (ESI) in negative ion mode is recommended to deprotonate the acidic phenolic hydroxyl group.
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Expected Result: A prominent peak at m/z 210.05 [M-H]⁻ corresponding to the deprotonated molecular ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
4.1.3. Infrared (IR) Spectroscopy
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Technique: Attenuated Total Reflectance (ATR) is a suitable method for solid samples.
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Expected Absorption Bands (cm⁻¹):
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3200-3500 (broad): O-H stretch of the phenolic hydroxyl group.
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~1720 (strong): C=O stretch of the ester.
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~1520 and ~1350 (strong): Asymmetric and symmetric N-O stretches of the nitro group.
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~1600, ~1470: C=C stretches of the aromatic ring.
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~1200-1300: C-O stretch of the ester.
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Purity Assessment
High-Performance Liquid Chromatography (HPLC)
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Justification: This method is effective for separating aromatic compounds with varying polarities. The acidic modifier helps to ensure sharp peaks for the phenolic analyte. The purity will be determined by the area percentage of the main peak.
Physicochemical Property Determination
4.3.1. Melting Point
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Technique: Differential Scanning Calorimetry (DSC).
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Protocol: A sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere. The melting point is determined as the onset of the endothermic melting peak.
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Self-Validation: A sharp melting peak is indicative of a pure crystalline compound.
4.3.2. pKa Determination
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Technique: Potentiometric Titration.
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Protocol: The compound is dissolved in a suitable solvent mixture (e.g., methanol/water) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
4.3.3. LogP Determination
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Technique: Shake-Flask Method (OECD Guideline 107).
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Protocol: The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both phases is determined by HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. By following the proposed synthetic route and the rigorous analytical workflow, researchers can obtain a well-characterized compound suitable for further investigation in drug discovery and development programs. The predicted properties and expected analytical data serve as a valuable reference for guiding these experimental efforts.
References
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- PubChem.
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OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
